Ethyl 5-methyl-1-(3-methyl-4-nitrophenyl)-1H-pyrazole-3-carboxylate
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Description
Ethyl 5-methyl-1-(3-methyl-4-nitrophenyl)-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C14H15N3O4 and its molecular weight is 289.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 289.10625597 g/mol and the complexity rating of the compound is 398. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis
Pyrazole derivatives, including those similar to Ethyl 5-methyl-1-(3-methyl-4-nitrophenyl)-1H-pyrazole-3-carboxylate, are invaluable in the synthesis of a wide array of heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans among others. The unique reactivity of these compounds facilitates mild reaction conditions for generating versatile dyes and heterocyclic compounds from a broad spectrum of precursors, including amines, α-aminocarboxylic acids, phenols, and malononitriles (Gomaa & Ali, 2020).
Medicinal Chemistry
In medicinal chemistry, pyrazole derivatives are recognized for their wide spectrum of biological activities. Methyl substituted pyrazoles, for example, have been reported as potent medicinal scaffolds showing a range of biological activities. Research focuses on synthesizing methyl substituted pyrazoles and evaluating their medical significance, which could guide the development of new pharmaceutical compounds with enhanced efficacy and reduced microbial resistance (Sharma et al., 2021).
Organic Synthesis and Green Chemistry
Additionally, pyrazole derivatives play a significant role in organic synthesis, including green chemistry applications. They serve as versatile intermediates in the preparation of metal passivators and light-sensitive materials. The development of environmentally benign synthesis methods for compounds like 5,5′-Methylene-bis(benzotriazole) demonstrates the potential for pyrazole derivatives in facilitating practical and efficient synthetic pathways (Gu et al., 2009).
Chemical Modification and Functionalization
Pyrazole derivatives are also crucial in the chemical modification of biopolymers, leading to ethers and esters with specific properties. This chemical modification path opens up new possibilities for developing biopolymer-based materials with tailored functional groups, substitution degrees, and patterns for various industrial and research applications (Petzold-Welcke et al., 2014).
Properties
IUPAC Name |
ethyl 5-methyl-1-(3-methyl-4-nitrophenyl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-4-21-14(18)12-8-10(3)16(15-12)11-5-6-13(17(19)20)9(2)7-11/h5-8H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSPMCFTCGIJFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C)C2=CC(=C(C=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.